molecular formula C17H22N4O2S B2910609 4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2034418-53-4

4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2910609
CAS No.: 2034418-53-4
M. Wt: 346.45
InChI Key: SCPXFKRNZYVABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a novel chemical entity designed for research applications. Compounds featuring the 1,2,3-triazole scaffold are of significant interest in medicinal chemistry due to their versatile biological activities and ability to participate in key molecular interactions. The 1,2,3-triazole ring can act as a bioisostere for amide bonds and other heterocycles, improving the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds . This specific molecule incorporates a sulfonylated pyrrolidine group, a feature often associated with enzyme inhibition, particularly of kinases and other ATP-binding proteins . The cyclopropyl moiety may enhance metabolic stability and influence the compound's lipophilicity and overall conformation. Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacologically active scaffold for developing new therapeutic agents. Its potential applications span multiple areas, including but not limited to, oncology, infectious diseases, and inflammation, given the well-documented activities of triazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-cyclopropyl-1-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-13-3-2-4-14(9-13)12-24(22,23)20-8-7-16(10-20)21-11-17(18-19-21)15-5-6-15/h2-4,9,11,15-16H,5-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPXFKRNZYVABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a sulfonyl moiety, and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. The following sections provide an overview of its biological activity based on recent research findings.

  • Molecular Formula : C₁₇H₂₂N₄O₂S
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 2034418-53-4

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The triazole ring is known for its ability to coordinate with metal ions and interact with enzymes, potentially inhibiting their activity. The sulfonyl group may enhance the compound's binding affinity to target proteins, thereby modulating biological pathways.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory properties of triazole derivatives. One study evaluated the effects of similar compounds on cytokine release in peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the release of anti-inflammatory cytokine IL-10 .

CompoundTNF-α Reduction (%)IL-10 Increase (%)
3a6020
3c5825
3e6530

This suggests that compounds similar to this compound may exhibit significant anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been investigated. In vitro studies demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacterial strains. For instance, derivatives showed inhibition zones comparable to standard antibiotics, indicating their potential as antimicrobial agents.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Study on Cytokine Release

In a controlled study involving PBMC cultures stimulated with lipopolysaccharides (LPS), compounds derived from similar structures were tested for their effects on cytokine release. Compounds like 3a and 3c showed a marked decrease in TNF-α production by approximately 44–60%, indicating their potential use in managing inflammatory conditions .

Evaluation of Toxicity

The toxicity profile of these compounds was evaluated at concentrations up to 100 µg/mL in PBMC cultures. The results indicated low toxicity levels, with cell viability remaining above 94% across all tested compounds, suggesting that these derivatives could be safe for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include:

Compound Name Substituents at Triazole Positions Key Features Reference
4-Cyclopropyl-1-(1-phenylethyl)-1H-1,2,3-triazole (10j) 4-Cyclopropyl, 1-(1-phenylethyl) Simple alkyl substituent; high synthetic yield (85%) via CuAAC
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate 4-Cyclopropyl, 1-(pyridine-3-carboxylate) Pyridine-carboxylate enhances coordination chemistry; crystallographically characterized
4-Cyclopropyl-1-(6-deoxy-glucofuranosyl)-1H-1,2,3-triazole 4-Cyclopropyl, 1-(sugar derivative) Glycosylation improves solubility; single-crystal X-ray structure reported
Target Compound 4-Cyclopropyl, 1-(sulfonylated pyrrolidine) Sulfonyl group enhances polarity; pyrrolidine introduces steric effects N/A

Key Observations :

  • Synthetic Yield : The phenylethyl analogue (10j) achieves 85% yield under mild CuAAC conditions , whereas sulfonylation steps (as in the target compound) may reduce yields due to additional purification needs.
  • Spectroscopy : The ¹³C-NMR of 10j shows distinct cyclopropyl (δ 17.0 ppm) and aromatic (δ 128–147 ppm) signals . The target compound’s sulfonyl group would likely introduce deshielded carbons near δ 50–60 ppm, as seen in sulfonamide derivatives .
  • Crystallography : Sugar- and pyridine-linked triazoles (e.g., ) are refined using SHELXL, with R factors ≤ 0.113 . The target compound’s sulfonyl-pyrrolidine group may introduce torsional disorder, complicating refinement.
Crystallographic Challenges
  • Disorder Management : Sugar-containing triazoles exhibit disorder in crystal lattices, requiring advanced SHELXL features like restraints and twin refinement . The target’s flexible pyrrolidine-sulfonyl group may demand similar strategies .
  • Data-to-Parameter Ratios : High-resolution data (e.g., 12.6:1 in ) are critical for accurate refinement of complex substituents, a consideration for the target compound.

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